Journal Name:Journal of Superconductivity and Novel Magnetism
Journal ISSN:1557-1939
IF:1.675
Journal Website:http://www.springer.com/materials/journal/10948
Year of Origin:0
Publisher:Springer New York
Number of Articles Per Year:515
Publishing Cycle:Bimonthly
OA or Not:Not
Cannabidiol nanoemulsion for eye treatment – anti-inflammatory, wound healing activity and its bioavailability using in vitro human corneal substitute
Journal of Superconductivity and Novel Magnetism ( IF 1.675 ) Pub Date: 2023-07-03 , DOI: 10.1016/j.ijpharm.2023.123202
Cannabidiol (CBD) is the non-psychoactive component of the plant Cannabis sativa (L.) that has great anti-inflammatory benefits and wound healing effects. However, its high lipophilicity, chemical instability, and extensive metabolism impair its bioavailability and clinical use. Here, we report on the preparation of a human cornea substitute in vitro and validate this substitute for the evaluation of drug penetration. CBD nanoemulsion was developed and evaluated for stability and biological activity. The physicochemical properties of CBD nanoemulsion were maintained during storage for 90 days under room conditions. In the scratch assay, nanoformulation showed significantly ameliorated wound closure rates compared to the control and pure CBD. Due to the lower cytotoxicity of nanoformulated CBD, a higher anti-inflammatory activity was demonstrated. Neither nanoemulsion nor pure CBD can penetrate the cornea after the four-hour apical treatment. For nanoemulsion, 94 % of the initial amount of CBD remained in the apical compartment while only 54% of the original amount of pure CBD was detected in the apical medium, and 7 % in the cornea, the rest was most likely metabolized. In summary, the nanoemulsion developed in this study enhanced the stability and biological activity of CBD.
Detail
Diclofenac prodrugs nanoparticles: an alternative and efficient treatment for rheumatoid arthritis?
Journal of Superconductivity and Novel Magnetism ( IF 1.675 ) Pub Date: 2023-07-13 , DOI: 10.1016/j.ijpharm.2023.123227
We have synthesized new lipidic prodrugs of diclofenac by grafting aliphatic chains (C10, C12, C16 and C18) to diclofenac through an ester bond. Their molecular formulas were confirmed through HR-MS and the formation of ester bond by FTIR and NMR spectroscopy. Nanoparticles of the different prodrugs were successfully formulated using emulsion evaporation method and DSPE-PEG2000 as the only excipient. All nanoparticles were spherical and had a size between 110 and 150 nm, PdI ≤ 0.2 and negative Zeta potential values from -30 to -50 mV. In addition, they were stable upon storage at 4°C up to 30-35 days. The encapsulation efficiency of the prodrug was above 90% independently of the aliphatic chain length grafted. Nanoparticles did not induce any toxicity on LPS-activated THP1 cells up to a concentration of 100 μg/mL (equivalent diclofenac) whereas diclofenac sodium salt IC50 was around 20 μg/mL. Following incubation of nanoparticles with LPS-activated THP1 cells, a dose dependent inhibition of TNF-α was observed comparable to standard diclofenac sodium. Based on in vitro studies representative nanoparticles, Prodrug 3 NPs (C16 aliphatic chain) were selected for further in vitro and in vivo studies. Upon incubation in murine plasma, Prodrug 3 NPs underwent an enzymatic cleavage and almost 70 % of diclofenac was released from nanoparticles in 8 hours. In vivo studies on a collagen induced arthritis murine model showed contrasted results: on one hand Prodrug 3 NPs led to a significant decrease of arthritis score and of paw volume compared to PBS after the second injection, on the other hand the third injection induced an important hepatic toxicity with the death of half of the mice from the NP group. To promote the reduction of inflammation while avoiding hepatic toxicity using NPs would require to precisely study the No Observable Adverse Effect Level and the schedule of administration in the future.
Detail
Negatively charged chitosan nanoparticles prepared by ionotropic gelation for encapsulation of positively charged proteins
Journal of Superconductivity and Novel Magnetism ( IF 1.675 ) Pub Date: 2023-06-24 , DOI: 10.1016/j.ijpharm.2023.123164
The nanoprecipitation of hydrogel nanoparticles by complex coacervation is investigated through a systematic study of the popular chitosan-polyphosphate pair of polyelectrolytes with opposite charges at pH 4. Polyphosphates of varying molar masses and electrical charges are investigated as alternatives to the commonly used tripolyphosphate, so as to assess the influence of the strength of electrostatic interactions on the fabrication possibility, the size of hydrogel particles, and their overall charge. Sodium hexametaphosphate and sodium polyphosphate allow the manufacture of such nanoparticles with either a positive or a negative charge, depending on the chitosan/polyphosphate ratio and the order of mixing. The classical way of mixing by pouring the polyphosphate solution into the chitosan solution yields microparticles. Inverting the order of mixing by pouring the chitosan solution into the polyphosphate solution allows the precipitation of negatively charged nanoparticles with diameters in the range 100–200 nm. Such charge inversion of the chitosan into negative is not possible with the common TPP. It was achieved using sodium hexametaphosphate and sodium polyphosphate having a larger negative charge. Charge inversion of chitosan allows an efficient encapsulation of positively charged proteins with an improved encapsulation efficiency than in the usual TPP-based coacervate. The encapsulation of the bovine serum albumin at pH 4 is given as a case study of a positively charged protein.
Detail
Metformin suppressed tendon injury-induced adhesion via hydrogel-nanoparticle sustained-release system
Journal of Superconductivity and Novel Magnetism ( IF 1.675 ) Pub Date: 2023-06-29 , DOI: 10.1016/j.ijpharm.2023.123190
Tendon adhesion is one of the sequelae of tendon injury and can lead to disability in severe cases. Metformin is a commonly used antidiabetic drug. Some studies had shown that metformin could reduce tendon adhesion as well. Considering the characteristic of low absorption rate and short half-life, we established a sustained-release system, i.e., hydrogel-nanoparticle system to deliver metformin. In vitro, metformin could effectively suppress TGF-β1-induced cell proliferation and accelerate cell apoptosis, according to cell counting kit-8, flow cytometry, and 5-ethynyl-2′-deoxyuridine (EdU) staining studies. In vivo, hydrogel-nanoparticle/metformin system could significantly lower adhesion scores and improve the gliding function of repaired flexor tendons, as well as decrease the expression of fibrotic proteins Col1a1, Col3a1, and α-smooth muscle actin (α-SMA). Histological staining revealed that the inflammation had subsided and that the gap between the tendon and the surrounding tissue was wider in the hydrogel-nanoparticle/metformin treatment group. Finally, we speculated that effect of metformin on reducing tendon adhesion might be achieved by regulating both Smad and MAPK-TGF-β1 signaling pathways. In conclusion, metformin delivered through hydrogel-nanoparticle sustained-release system may be a promising strategy for coping with tendon adhesion.
Detail
Gonococcal microparticle vaccine in dissolving microneedles induced immunity and enhanced bacterial clearance in infected mice
Journal of Superconductivity and Novel Magnetism ( IF 1.675 ) Pub Date: 2023-06-25 , DOI: 10.1016/j.ijpharm.2023.123182
There is an alarming rise in the number of gonorrhea cases worldwide. Neisseria gonorrhoeae, the bacteria that causes gonorrhea infection, has gradually developed antimicrobial resistance over the years. To date, there is no licensed vaccine for gonorrhea. This study investigates the in vivo immunogenicity of a whole-cell inactivated gonococci in a microparticle formulation (Gc-MP) along with adjuvant microparticles (Alhydrogel®- Alum MP and AddaVax™ MP) delivered transdermally using dissolving microneedles (MN). The proposed vaccine formulation (Gc-MP + Alum MP + AddaVax™ MP) was assessed for induction of humoral, cellular, and protective immune responses in vivo. Our results show the induction of significant gonococcal-specific serum IgG, IgG1, IgG2a, and vaginal mucosal IgA antibodies in mice immunized with Gc-MP + Alum MP + AddaVax™ MP and Gc-MP when compared to the control groups receiving blank MN or no treatment. The serum bactericidal assay revealed that the antibodies generated in mice after immunization with Gc-MP + Alum MP + AddaVax™ MP were bactericidal towards live Neisseria gonorrhoeae. Gc-MP + Alum MP + AddaVax™ MP and Gc-MP-immunized mice showed enhanced clearance rate of gonococcal bacterial infection post challenge. In contrast, the control groups did not begin to clear the infection until day 10. In addition, the mice which received Gc-MP + Alum MP + AddaVax™ MP showed enhanced expression of cellular immunity markers CD4 and CD8 on the surface of T cells in the spleen and lymph nodes. Taken together, the data shows that microneedle immunization with whole-cell inactivated gonococci MP in mice induced humoral, cellular, and protective immunity against gonococcal infection.
Detail
Novel liposomal formulations for protection and delivery of levodopa: structure-properties correlation
Journal of Superconductivity and Novel Magnetism ( IF 1.675 ) Pub Date: 2023-07-16 , DOI: 10.1016/j.ijpharm.2023.123230
Liposomes are promising drug carriers for a wide range of central nervous system disorders, such as Parkinson’s disease (PD), since they can protect active substances from degradation and could be administered intranasally, ensuring a direct access to the brain. Levodopa (LD), the drug commonly used to treat PD, spontaneously oxidizes in aqueous solutions, and thus needs to be stabilized. Our investigation focuses on the preparation and the physico-chemical characterization of mixed liposomes to vehiculate LD and two natural substances (L-ascorbic acid and quercetin) that can prevent its oxidation and contribute to the treatment of Parkinson's disease. These co-loaded vesicles were prepared using a saturated phospholipid and structurally related cationic or analogue N-oxide surfactants and showed different properties, based on their composition. In particular, ex-vivo permeability tests using porcine nasal mucosa were performed, denoting that subtle variations of the lipids structure can significantly affect the delivery of LD to the target site.
Detail
Novel machine learning models for flow imaging microscopy sub-visible particle classification in protein formulations
Journal of Superconductivity and Novel Magnetism ( IF 1.675 ) Pub Date: 2023-07-02 , DOI: 10.1016/j.ijpharm.2023.123192
Understanding the particulate content of formulated drug products is essential for ensuring patient safety. In particular, it is critical to assess the presence of aggregated proteins or extraneous particles (e.g. fibres) that pose potential dangers. Additionally, it is useful to be able to distinguish non-proteinaceous particles, such as silicone oil droplets that commonly occur in formulations stored in pre-filled syringes. Standard particle counting methods (e.g. light obscuration) provide only total numbers of particles of a given size, but provide no mechanism for particle classification. Significant recent work has focused on the use of flow imaging microscopy to enable simultaneous classification and counting of particles using machine learning (ML) models including convolutional neural networks (CNN). In this paper we expand upon this theme by exploring techniques for achieving high prediction accuracy when the size of the labeled dataset used for model training is limited. We demonstrate that maximum performance can be achieved by combining multiple techniques such as data augmentation, transfer learning, and novel (to this field) models combining imaging and tabular data.
Detail
An evaluation of microcrystalline cellulose attributes affecting compaction-induced pellet coat damage through a multi-faceted analysis
Journal of Superconductivity and Novel Magnetism ( IF 1.675 ) Pub Date: 2023-07-17 , DOI: 10.1016/j.ijpharm.2023.123245
Pellet coat damage in multi-unit pellet system (MUPS) tablets has previously been studied and addressed with limited success. The effects of lactose filler material attributes on pellet coat damage have been relatively well-studied but a similar understanding of microcrystalline cellulose (MCC) is lacking notwithstanding its high cushioning potential. Hence, the relationships between MCC attributes and pellet coat damage were investigated. Single pellet in minitablets (SPIMs) were used to isolate pellet-filler effects and reveal the under-unexplored impact of risk factors found in MUPS tablets. MUPS tablets and SPIMs were prepared with various grades of MCC and pellets with an ethylcellulose or acrylic coat at various compaction pressures. Subsequently, the extent of pellet coat damage was determined by dissolution test and quantified using two indicators to differentiate the nature of the damage. A multi-faceted analytical approach incorporated linear regression, correlations and a classification and regression tree algorithm and evaluated how MCC attributes, such as flowability, particle size and plastic deformability, exert various influences on the extent of ethylcellulose and acrylic pellet coat damage. This analysis improved the understanding of the different mechanisms by which pellet coat damage to these two polymer types occurs which can help enhance future pellet coat damage mitigation strategies.
Detail
Enhanced powder dispersion of dual-excipient spray-dried powder formulations of a monoclonal antibody and its fragment for local treatment of severe asthma
Journal of Superconductivity and Novel Magnetism ( IF 1.675 ) Pub Date: 2023-07-25 , DOI: 10.1016/j.ijpharm.2023.123272
The advent of biologics has brought renewed hope for patients with severe asthma, a condition notorious for being hampered by poor response to conventional therapies and adverse drug reactions owing to corticosteroid dependence. However, biologics are administered as injections, thereby precluding the benefits inhalation therapy could offer such as increased bioavailability at the site of action, minimal systemic side effects, non-invasiveness, and self-administration. Here, 2-hydroxypropyl-beta-cyclodextrin and ʟ-leucine were co-spray-dried, as protein stabiliser and dispersion enhancer, respectively, at various weight ratios to produce a series of formulation platforms. Powder aerosolisation characteristics and particle morphology were assessed for suitability for pulmonary delivery. The selected platform with the best aerosol performance, a 1:1 ratio of the excipients, was then incorporated with a monoclonal antibody directed against IL-4 receptor alpha or its antigen-binding fragment. The dual-excipient antibody formulations exhibited emitted fraction of at least 80% and fine particle fraction exceeding 60% in cascade impactor study, while the residual moisture content was within a desirable range between 1% and 3%. The in vitro antigen-binding ability and inhibitory potency of the spray-dried antibody were satisfactorily preserved. The results from this study corroborate the viability of inhaled solid-state biomacromolecules as a promising treatment approach for asthma.
Detail
The Ubiquity of the Tabletability Flip Phenomenon
Journal of Superconductivity and Novel Magnetism ( IF 1.675 ) Pub Date: 2023-07-24 , DOI: 10.1016/j.ijpharm.2023.123262
The plasticity of materials plays a critical role in adequate powder tabletability, which is required in developing a successful tablet product. Generally, a more plastic material can develop larger bonding areas when other factors are the same, leading to higher tabletability than less plastic materials. However, it was observed that, for a solid form of a compound with poorer tabletability, a mixture with microcrystalline cellulose (MCC) can actually exhibit better tabletability, a phenomenon termed tabletability flip. Hence, there is a chance that a solid form with poor tabletability could have been erroneously eliminated based on the expected tabletability challenges during tablet manufacturing. This study was conducted to investigate the generality of this phenomenon using two polymorph pairs, a salt and free acid pair, a crystalline and amorphous dispersion pair, and a pair of chemically distinct crystals. Results show that tabletability flip occurred in all six systems tested, including five pairs of binary mixtures with MCC and one pair in a realistic generic tablet formulation, suggesting the broad occurrence of the tabletability flip phenomenon, where both compaction pressure and the difference in plasticity between the pair of materials play important roles.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
物理4区 PHYSICS, APPLIED 物理:应用4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
22.70 33 Science Citation Index Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
http://www.editorialmanager.com/josc